1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea
Description
This compound is a urea derivative featuring a tetrahydro-2H-pyran (THP) core substituted with a phenylthio group at the 4-position. A methyl group bridges the THP ring to the urea moiety, which is further linked to an o-tolyl (2-methylphenyl) group.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-16-7-5-6-10-18(16)22-19(23)21-15-20(11-13-24-14-12-20)25-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXILMVPHHVYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Phenylthio Group: This step involves the substitution of a hydrogen atom with a phenylthio group, often using thiophenol as the reagent.
Formation of the Urea Moiety: This can be done by reacting an amine with an isocyanate or by using phosgene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
a) 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea (CAS: 2319640-11-2)
- THP Substituents : Thiophen-2-yl (aromatic sulfur-containing heterocycle) instead of phenylthio.
- Urea-Linked Aryl Group : 2-Methoxyphenyl (electron-donating methoxy group) vs. o-tolyl (electron-neutral methyl group).
- Impact : The methoxy group enhances solubility compared to the methyl group but reduces lipophilicity (predicted XlogP ~2.5 vs. ~3.0 for the target compound). Thiophene’s smaller size may reduce steric hindrance in binding pockets compared to phenylthio.
b) 1-(2-Phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS: 2319853-14-8)
- THP Substituents : Thiophen-3-yl (sulfur atom in position 3) vs. phenylthio.
- Urea-Linked Group: 2-Phenoxyethyl (flexible ether-linked chain) vs. direct o-tolyl attachment.
Physicochemical and Computational Properties
Notes:
- The phenylthio group in the target compound increases lipophilicity (XlogP) compared to thiophene-substituted analogs.
- The o-tolyl group reduces polar interactions relative to methoxyphenyl, favoring hydrophobic binding pockets.
Research Findings and Pharmacological Implications
- Selectivity: The o-tolyl group’s steric bulk may improve selectivity for targets requiring compact hydrophobic motifs, whereas methoxyphenyl or phenoxyethyl groups favor larger binding cavities.
- Metabolic Stability : Thiophene and phenylthio substituents are prone to oxidative metabolism, but the THP core may enhance stability compared to linear chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
